tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate
CAS No.:
Cat. No.: VC13619403
Molecular Formula: C12H17NO4
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO4 |
|---|---|
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | tert-butyl N-(4-hydroxy-3-methoxyphenyl)carbamate |
| Standard InChI | InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-8-5-6-9(14)10(7-8)16-4/h5-7,14H,1-4H3,(H,13,15) |
| Standard InChI Key | XVJJYJASHNRJJD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)OC |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a phenyl ring with hydroxyl (-OH) and methoxy (-OCH) substituents at positions 4 and 3, respectively. The tert-butyl carbamate group (-NHCOC(CH)) is attached to the aromatic ring via a nitrogen atom. This arrangement confers stability against hydrolysis while maintaining reactivity for further functionalization .
Key spectroscopic data for structural elucidation includes:
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H NMR (400 MHz, CDCl): Signals at δ 1.46 ppm (9H, s, tert-butyl), 3.85 ppm (3H, s, methoxy), 6.71–7.07 ppm (aromatic protons), and 9.09–9.16 ppm (exchangeable hydroxyl and carbamate NH) .
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IR (KBr): Stretching vibrations at 3350 cm (O-H), 1705 cm (C=O), and 1250 cm (C-O of carbamate) .
Physicochemical Properties
The compound exhibits a predicted density of 1.191 g/cm³ and a boiling point of 315.9°C. Its solubility profile includes moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF), but limited solubility in water due to the hydrophobic tert-butyl group .
| Property | Value |
|---|---|
| Molecular Weight | 239.27 g/mol |
| Density | 1.191 g/cm³ |
| Boiling Point | 315.9°C |
| LogP (Partition Coeff.) | 2.1 (estimated) |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves reacting 4-hydroxy-3-methoxyaniline with di-tert-butyl dicarbonate (BocO) under basic conditions. A representative procedure :
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Reagents: 4-Hydroxy-3-methoxyaniline (10.0 g, 81.2 mmol), BocO (19.5 g, 89.3 mmol), triethylamine (16.9 mL, 122 mmol) in THF.
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Procedure: BocO is added dropwise to the amine solution at 0°C, followed by stirring at room temperature for 15 hours.
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Workup: Extraction with ethyl acetate, washing with brine, and column chromatography (hexane/ethyl acetate) yield the product in 18% yield .
Reaction Optimization
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Base Selection: Triethylamine or cesium carbonate enhances reaction efficiency by scavenging HCl generated during carbamate formation .
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Solvent Effects: Polar aprotic solvents like DMF improve solubility of the aromatic amine, while THF balances reactivity and cost .
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Temperature: Reactions at 0–20°C minimize side reactions such as Boc-group cleavage .
Comparative Analysis of Carbamate Derivatives
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| tert-Butyl (4-methoxyphenyl)carbamate | CHNO | Lacks hydroxyl group; lower polarity |
| Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | CHO | Sterically hindered phenolic antioxidant |
| tert-Butyl (3-hydroxy-4-methylphenyl)carbamate | CHNO | Methyl substituent enhances lipophilicity |
The target compound’s dual hydroxyl/methoxy substitution pattern provides superior hydrogen-bonding capacity compared to analogs, making it more adaptable in supramolecular chemistry .
Applications in Drug Discovery
Prodrug Development
The tert-butyl carbamate serves as a protecting group for amines in prodrugs, enabling controlled release under physiological conditions. For example, it has been used in protease inhibitor scaffolds targeting HIV-1 .
Material Science
In polymer chemistry, the compound acts as a monomer for polyurethanes with enhanced thermal stability (decomposition temperature >300°C).
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